Home > Products > Screening Compounds P19235 > 15-Ketoprostaglandin E1
15-Ketoprostaglandin E1 - 22973-19-9

15-Ketoprostaglandin E1

Catalog Number: EVT-337959
CAS Number: 22973-19-9
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

15-Ketoprostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), a naturally occurring prostaglandin. It is formed through the enzymatic oxidation of PGE1 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, ]. 15-Ketoprostaglandin E1 plays a role in various physiological processes, including inflammation and platelet aggregation [, ].

Synthesis Analysis

The synthesis of 15-keto Prostaglandin E1 can be approached through several methods, primarily involving the oxidation of Prostaglandin E1. The most common synthetic strategy includes:

  • Oxidation Reaction: The conversion of Prostaglandin E1 to 15-keto Prostaglandin E1 typically involves oxidative processes using reagents such as NAD^+ or specific oxidases. The reaction conditions often require careful control of temperature and pH to achieve optimal yields.
  • Enzymatic Methods: Utilizing enzymes like 15-hydroxy prostaglandin dehydrogenase allows for a more selective oxidation process, leading to the formation of 15-keto Prostaglandin E1 with minimal side products .
  • Chemical Synthesis: Traditional chemical synthesis methods may involve multi-step processes where intermediates are carefully managed to prevent degradation or unwanted reactions.

The yield and efficiency of these methods can vary significantly based on the specific conditions employed, such as solvent choice and reaction time.

Molecular Structure Analysis

The molecular structure of 15-keto Prostaglandin E1 is characterized by a cyclopentane ring with several functional groups:

  • Molecular Formula: C20H30O3
  • Molecular Weight: Approximately 330.45 g/mol
  • Functional Groups: The key features include:
    • A ketone group at the C-15 position.
    • Hydroxyl groups at C-9 and C-11.
    • An unsaturated carboxylic acid moiety that contributes to its biological activity.

The structural integrity is crucial for its interaction with biological systems, although the presence of the keto group significantly alters its reactivity compared to Prostaglandin E1 .

Chemical Reactions Analysis

15-keto Prostaglandin E1 participates in various chemical reactions primarily due to its functional groups:

  • Reduction Reactions: It can be reduced back to Prostaglandin E1 under specific conditions, which may involve catalytic hydrogenation or other reducing agents.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of other metabolites.
  • Metabolic Pathways: In vivo, it is further metabolized into other derivatives such as 13,14-dihydro-15-keto-Prostaglandin E1 through enzymatic pathways in various tissues including the liver and lungs .

These reactions are critical for understanding its pharmacokinetics and biological implications.

Mechanism of Action

The mechanism of action for 15-keto Prostaglandin E1 primarily revolves around its role as a metabolite rather than an active agent. While it does not exhibit significant biological activity itself, it serves as a marker for the metabolism of Prostaglandin E1:

  • Inhibition of Biological Activity: By converting Prostaglandin E1 into a less active form, it effectively reduces the physiological effects mediated by Prostaglandins in inflammatory responses.
  • Biomarker Role: Its presence in plasma can indicate metabolic activity related to inflammation and other physiological states but lacks direct therapeutic benefits .
Physical and Chemical Properties Analysis

The physical and chemical properties of 15-keto Prostaglandin E1 are essential for its identification and characterization:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: It exhibits stability under refrigeration but is sensitive to light and heat, which can lead to degradation.
  • Melting Point: Reported melting point ranges around 150–160 °C.

These properties influence its handling and storage conditions in laboratory settings .

Applications

15-keto Prostaglandin E1 has several scientific applications:

  • Research Tool: Primarily used in biochemical research to study prostaglandin metabolism and signaling pathways.
  • Biomarker Studies: It serves as an important biomarker in clinical studies assessing levels of Prostaglandins in various diseases, particularly inflammatory conditions.
  • Pharmacological Research: Investigated for potential roles in drug development targeting prostaglandin pathways or metabolic processes associated with inflammation .

Understanding these applications helps elucidate its relevance in both basic research and clinical contexts.

Introduction to 15-keto Prostaglandin E1

Biosynthesis and Metabolic Pathways of Prostaglandin E1

Prostaglandin E1 originates from dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. The enzymatic conversion begins with the liberation of DGLA from membrane phospholipids via phospholipase A2 activity. Cyclooxygenase (COX) enzymes, specifically Cyclooxygenase-1 and Cyclooxygenase-2, then catalyze the oxygenation and cyclization of DGLA to form the unstable intermediate Prostaglandin H1. This intermediate is subsequently isomerized to Prostaglandin E1 through the action of specific Prostaglandin E synthases, which vary in tissue distribution and regulatory mechanisms [8].

The metabolic fate of Prostaglandin E1 involves rapid and efficient enzymatic modifications primarily during its first pass through the pulmonary circulation. The key sequential metabolic pathway is outlined below:

Table 1: Primary Metabolic Pathway of Prostaglandin E1 in Humans

StepEnzymeSubstrateProductTissue Localization
115-hydroxyprostaglandin dehydrogenaseProstaglandin E115-keto Prostaglandin E1Lung, Kidney, Liver
2Prostaglandin Δ¹³-reductase15-keto Prostaglandin E113,14-dihydro-15-keto Prostaglandin E1Liver, Kidney
3β-Oxidation13,14-dihydro-15-keto Prostaglandin E1Dicarboxylic acidsLiver
4ω-OxidationDicarboxylic acidsTetranor metabolitesLiver

This pathway ensures rapid deactivation of the potent vasodilatory and antiplatelet effects of Prostaglandin E1. The initial dehydrogenation step, yielding 15-keto Prostaglandin E1, occurs with high efficiency in the lungs, with studies indicating that over 90% of circulating Prostaglandin E1 is metabolized during a single pulmonary transit. The resulting 15-keto Prostaglandin E1 exhibits significantly reduced biological activity at the Prostaglandin E1 receptors. The subsequent metabolite, 13,14-dihydro-15-keto Prostaglandin E1, demonstrates enhanced plasma stability compared to its precursors, leading to a longer half-life and allowing it to serve as a measurable indicator of systemic Prostaglandin E1 turnover in clinical studies [5] [7].

Enzymatic Conversion: Role of 15-Hydroxyprostaglandin Dehydrogenase

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the conversion of Prostaglandin E1 to 15-keto Prostaglandin E1. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and catalyzes the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group present in most prostaglandins and lipoxins, introducing a ketone moiety. This reaction represents the critical first step in the inactivation cascade of bioactive prostaglandins [1] [3].

Table 2: Characteristics of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

PropertyDetail
Catalytic ReactionOxidation of 15(S)-hydroxyl group → 15-keto group (NAD⁺ → NADH + H⁺)
Primary CofactorNicotinamide adenine dinucleotide (NAD⁺)
Substrate SpecificityBroad specificity for Prostaglandins E1, E2, F2α; Lipoxin A4
Tissue DistributionUbiquitous; High levels in lung, liver, kidney, placenta
RegulationDownregulated by inflammatory cytokines (e.g., Interleukin-1β); Upregulated by TGF-β signaling

Biochemically, 15-PGDH operates through a highly ordered sequential mechanism. Nicotinamide adenine dinucleotide binds first, inducing a conformational change that creates the prostaglandin-binding pocket. Prostaglandin E1 then binds, positioning its 15(S)-hydroxyl group near the catalytic residues (typically a serine-tyrosine-lysine triad) and the nicotinamide ring of NAD⁺. Hydride transfer from the prostaglandin carbon-15 to NAD⁺ generates NADH and the 15-keto product, 15-keto Prostaglandin E1. Both products are then released, completing the catalytic cycle. The reaction is effectively irreversible under physiological conditions due to the favorable equilibrium constant and rapid product dissociation [1] [5] [6].

The expression and activity of 15-PGDH are crucial determinants of local prostaglandin concentrations. Its downregulation, frequently observed in cancers such as gastric and colorectal adenocarcinoma, leads to increased levels of active Prostaglandin E2 (and presumably Prostaglandin E1), promoting cell proliferation and inflammation. Conversely, upregulation of 15-PGDH serves as a protective mechanism to limit prostaglandin signaling. Interleukin-1β suppresses 15-PGDH expression, partly through inhibition of its gene promoter activity, creating a dual pro-inflammatory effect by simultaneously upregulating Cyclooxygenase-2 while downregulating prostaglandin degradation [1].

Historical Context and Discovery of 15-keto Prostaglandin E1

The discovery of 15-keto Prostaglandin E1 is intrinsically linked to the broader investigation of prostaglandin metabolism in the mid-20th century. Following Ulf von Euler's coining of the term "prostaglandin" in 1935 after isolation from seminal fluid, research intensified in the 1960s to understand the biosynthesis and fate of these potent lipid mediators. Early work by Anggård and Samuelsson in the 1960s was pivotal in delineating the primary pathways of prostaglandin catabolism. Their studies using radiolabeled Prostaglandin E1 in guinea pig lung tissue identified 15-keto Prostaglandin E1 as the major initial metabolite, characterized by significantly reduced biological activity compared to its parent compound [5] [7].

A key milestone was the purification and characterization of 15-PGDH from swine lung by Anggård and Samuelsson in 1964 and 1966. This work established the enzymatic basis for 15-keto metabolite formation and demonstrated the enzyme's specificity for prostaglandins with a 15(S)-hydroxyl group. Concurrent metabolic studies in humans, notably by Hamberg and Samuelsson in 1971, confirmed that 15-keto Prostaglandin E1 is a major circulating metabolite following Prostaglandin E1 administration, although its inherent instability in plasma complicated precise quantification. This instability, resulting from spontaneous dehydration reactions forming bicyclic derivatives, necessitated the development of specialized analytical techniques, including radioimmunoassays targeting stable degradation products like 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-Prostaglandin E1 [7] [5].

The traditional classification of 15-keto Prostaglandin E1 as biologically inert dominated scientific understanding for decades. However, recent pharmacological insights, particularly from studies on the analogous metabolite 15-keto Prostaglandin E2, suggest a more complex picture. Research indicates that while 15-keto metabolites possess drastically reduced affinity for the primary Prostaglandin E receptors, they may still exhibit selective receptor interactions or function as "switched agonists," potentially activating different receptor subtypes with distinct signaling outcomes. This evolving perspective positions 15-keto Prostaglandin E1 not merely as an inactivation product but potentially as a participant in nuanced feedback mechanisms regulating prostaglandin signaling [3].

Properties

CAS Number

22973-19-9

Product Name

15-keto Prostaglandin E1

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1

InChI Key

VXPBDCBTMSKCKZ-XQHNHVHJSA-N

SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O

Synonyms

(11α,13E)-11-Hydroxy-9,15-dioxo-prost-13-en-1-oic Acid;_x000B_3-Hydroxy-5-oxo-2-(3-oxo-1-octenyl)-cyclopentaneheptanoic Acid; 15-Keto-PGE1;15-Oxo-PGE1; 15-Oxoprostaglandin E1; U 22409;

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.